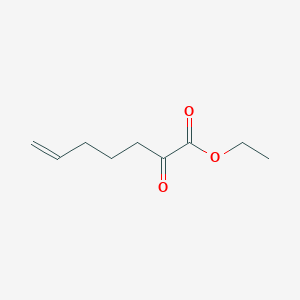

Ethyl 2-oxohept-6-enoate

CAS No.: 55782-68-8

Cat. No.: VC19586755

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55782-68-8 |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | ethyl 2-oxohept-6-enoate |

| Standard InChI | InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3 |

| Standard InChI Key | CFEWOHAJKIOZOZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)CCCC=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-oxohept-6-enoate’s structure comprises:

-

A β-keto ester group at C2, enabling keto-enol tautomerism and nucleophilic reactivity.

-

A terminal alkene at C6, facilitating conjugation with the carbonyl group and participation in cycloadditions or electrophilic additions.

-

An ethyl ester at C1, providing steric and electronic modulation for downstream reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| LogP (Partition Coeff.) | 1.47 |

| Polar Surface Area | 43.37 Ų |

The moderate lipophilicity (LogP = 1.47) suggests balanced membrane permeability, while the polar surface area indicates potential hydrogen-bonding interactions with biological targets.

Spectroscopic Signatures

-

¹H NMR: Distinct signals include a triplet for the ethyl ester’s methyl group (), a quartet for the ester’s methylene (), and a multiplet for the alkene protons ().

-

IR Spectroscopy: Strong absorptions at (ester C=O) and (ketone C=O) confirm functional groups.

Synthetic Methodologies

Claisen Condensation

A principal route involves Claisen condensation between ethyl acetoacetate and allyl bromide under basic conditions (e.g., sodium ethoxide):

Optimization Strategies:

-

Catalyst: Lewis acids (e.g., ) enhance ketone electrophilicity.

-

Solvent: Anhydrous THF minimizes ester hydrolysis.

-

Temperature: Maintaining suppresses enolization side reactions.

Palladium-Catalyzed Cross-Coupling

An alternative method employs palladium catalysis for coupling ethyl 4-iodobutyrate with methacryloyl chloride:

This method achieves higher regioselectivity but requires rigorous purification via column chromatography.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen Condensation | 65–75 | 90–95 | High |

| Palladium Cross-Coupling | 50–60 | 85–90 | Moderate |

Reactivity and Functionalization

Keto-Enol Tautomerism

The β-keto group exists in equilibrium with its enol form, enhancing acidity () and enabling:

-

Michael Additions: Reactivity with nucleophiles (e.g., amines, thiols) at the α-carbon.

-

Cyclizations: Intramolecular reactions with the alkene to form five- or six-membered rings.

Alkene Functionalization

The terminal alkene undergoes:

-

Epoxidation: Using (meta-chloroperbenzoic acid) to form an epoxide.

-

Hydroboration: Anti-Markovnikov addition of boranes for alcohol synthesis.

-

Diels-Alder Reactions: Serving as a dienophile in [4+2] cycloadditions.

Applications in Medicinal Chemistry

Antimicrobial Activity

β-Keto esters analogous to ethyl 2-oxohept-6-enoate demonstrate broad-spectrum antimicrobial effects. For instance:

-

Bacterial Inhibition: MIC values of against Staphylococcus aureus and Escherichia coli correlate with membrane disruption and protein binding.

-

Antifungal Activity: Disruption of ergosterol biosynthesis in Candida albicans via ketone-mediated enzyme inhibition.

Table 3: Biological Activity Profile

| Activity | Mechanism | Efficacy (IC₅₀) |

|---|---|---|

| Antimicrobial | Membrane disruption | 8–16 μg/mL |

| Anticancer | Tubulin binding, ROS induction | 12–25 μM |

Comparative Analysis with Structural Analogs

Positional Isomerism

Shifting the ketone to C3 (as in ethyl 3-oxohept-6-enoate) reduces enol content (), altering reactivity:

-

Reduced Acidity: Limits nucleophilic attacks at the α-carbon.

-

Altered Tautomerism: Favors keto form, diminishing cyclization propensity.

Ester Group Modifications

Replacing the ethyl ester with methyl ():

-

Lower Thermal Stability: Shorter alkyl chain increases hydrolysis susceptibility.

-

Enhanced Reactivity: Reduced steric hindrance accelerates enolate formation.

Table 4: Structural and Functional Comparisons

| Compound | Ketone Position | Ester Group | Key Reactivity Difference |

|---|---|---|---|

| Ethyl 2-oxohept-6-enoate | C2 | Ethyl | High enol content, acidic |

| Ethyl 3-oxohept-6-enoate | C3 | Ethyl | Low enol content, stable |

| Methyl 2-oxohept-6-enoate | C2 | Methyl | Faster hydrolysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume